

What is the structure of Tos-PEG2-acid?

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Compound of Interest		
Compound Name:	Tos-PEG2-acid	
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An In-Depth Technical Guide to the Structure and Application of Tos-PEG2-acid

Introduction

Tos-PEG2-acid is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development. Its structure is meticulously designed to offer a combination of reactivity, solubility, and spacing, making it a versatile tool for researchers and scientists. This guide provides a comprehensive overview of the structure, properties, and applications of **Tos-PEG2-acid**, complete with experimental protocols and diagrams to facilitate a deeper understanding.

Core Structure of Tos-PEG2-acid

The name "**Tos-PEG2-acid**" itself provides a clear description of its chemical architecture. It is composed of three key functional components:

- Tos (Tosyl Group): At one terminus of the molecule is a tosyl (p-toluenesulfonyl) group. This functional group is an excellent leaving group in nucleophilic substitution reactions, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups.[1][2]
- PEG2 (Polyethylene Glycol Spacer): The core of the molecule is a short polyethylene glycol (PEG) spacer consisting of two ethylene glycol units. This PEG linker is hydrophilic, which significantly enhances the water solubility of the molecule and any conjugate it forms.[3][4]
 This property is particularly advantageous in biological applications, as it can reduce aggregation and improve the pharmacokinetic profile of modified biomolecules.[4]



Acid (Carboxylic Acid Group): The other end of the PEG spacer is terminated with a
carboxylic acid (-COOH) group. This functional group can be activated to react with primary
amine groups to form stable amide bonds. This reaction is fundamental for conjugating the
linker to proteins, peptides, and other amine-containing molecules.

The overall structure is linear, with the flexible PEG spacer separating the two reactive termini, allowing for efficient conjugation to different molecules.

Physicochemical Properties

The quantitative properties of **Tos-PEG2-acid** are summarized in the table below, providing key data for experimental design and execution.

Property	Value	Reference(s
Molecular Formula	C12H16O6S	
Molecular Weight	288.3 g/mol	
CAS Number	2111895-60-2	•
Purity	Typically ≥95% - 98%	•
Storage Conditions	-20°C, desiccated	•
Solubility	Soluble in water, DMSO, DMF	•

Chemical Reactivity and Applications

The bifunctional nature of **Tos-PEG2-acid** dictates its utility in a wide range of applications, primarily centered around the covalent linkage of molecules.

Reactivity of Functional Groups

• Tosyl Group: The tosyl group is highly susceptible to nucleophilic attack. It can react with thiols (-SH), amines (-NH₂), and hydroxyl (-OH) groups, resulting in the displacement of the tosylate and the formation of a stable covalent bond. This makes it ideal for attaching the linker to surfaces or molecules bearing these nucleophilic functionalities.



 Carboxylic Acid Group: The terminal carboxylic acid is typically activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The activated NHS ester is then highly reactive towards primary amines, forming a stable amide linkage.

Key Applications

- Drug Delivery: Tos-PEG2-acid is utilized in the development of advanced drug delivery systems such as liposomes, micelles, and nanoparticles. By incorporating this linker, targeting ligands can be attached to the surface of the delivery vehicle, and the PEG spacer enhances circulation time and stability.
- Antibody-Drug Conjugates (ADCs): In the field of oncology, Tos-PEG2-acid can be used as
 a linker to conjugate potent cytotoxic drugs to monoclonal antibodies. The linker's stability
 and solubility are critical for the efficacy and safety of the resulting ADC.
- PROTACs Development: While the related compound Tos-PEG2-NH2 is more commonly cited as a linker for Proteolysis Targeting Chimeras (PROTACs), the underlying PEG2 structure is crucial for spanning the distance between the target protein ligand and the E3 ligase ligand, facilitating protein degradation.
- Surface Modification: The linker can be used to functionalize surfaces, such as those of nanoparticles or microarrays. The PEG spacer helps to reduce non-specific binding of proteins to the surface.

Experimental Protocols

The following is a generalized protocol for the conjugation of an amine-containing molecule ($R-NH_2$) to the carboxylic acid terminus of **Tos-PEG2-acid** using EDC/NHS chemistry.

Materials Required

- Tos-PEG2-acid
- Amine-containing molecule (e.g., protein, peptide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)



- N-hydroxysuccinimide (NHS)
- Reaction Buffer: Amine-free buffer, such as 20mM sodium phosphate, 150mM NaCl, pH 7.4
 (PBS) or 50mM borate buffer, pH 8.5. Avoid buffers like Tris or glycine.
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching solution (e.g., hydroxylamine)
- Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure

- Reagent Preparation:
 - Allow the vial of Tos-PEG2-acid to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of **Tos-PEG2-acid** in anhydrous DMF or DMSO.
 - Prepare fresh stock solutions of EDC and NHS in the Reaction Buffer or anhydrous DMSO immediately before use.
- Activation of Carboxylic Acid:
 - Dissolve Tos-PEG2-acid in the Reaction Buffer.
 - Add a molar excess (typically 2-5 fold) of both EDC and NHS to the Tos-PEG2-acid solution.
 - Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHSactivated ester.
- Conjugation to Amine:
 - Add the amine-containing molecule to the activated Tos-PEG2-acid solution. The molar ratio will depend on the desired degree of labeling and should be optimized for each specific application.



- Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C, with gentle stirring.
- Quenching and Purification:
 - Quench the reaction by adding a small amount of an amine-containing reagent like hydroxylamine or Tris buffer to consume any unreacted NHS-activated linker.
 - Purify the resulting conjugate using an appropriate method, such as dialysis, sizeexclusion chromatography, or affinity chromatography, to remove excess reagents and byproducts.

Mandatory Visualizations

The following diagrams illustrate the structure and a typical workflow involving **Tos-PEG2-acid**.

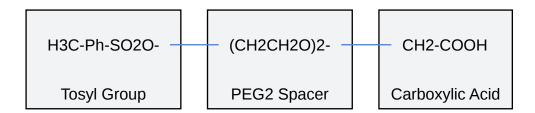


Figure 1: Structural Representation of Tos-PEG2-acid

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Figure 1: Structural Representation of Tos-PEG2-acid



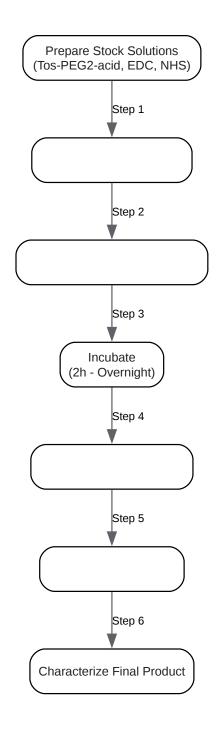


Figure 2: Experimental Workflow for Amine Conjugation

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Figure 2: Experimental Workflow for Amine Conjugation



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